molecular formula C15H20N2O5S B2605739 4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 736146-17-1

4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No. B2605739
CAS RN: 736146-17-1
M. Wt: 340.39
InChI Key: BEKZSJOPYQGNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 736146-17-1 . It has a molecular weight of 340.4 . The IUPAC name for this compound is 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 340.4 .

Scientific Research Applications

Drug Discovery

This compound is utilized in the early stages of drug discovery, particularly in the design and synthesis of new molecules with potential therapeutic effects. Its structure serves as a scaffold that can be modified to enhance interaction with biological targets, such as enzymes or receptors .

Organic Synthesis

In organic chemistry, this acid is a valuable intermediate for the synthesis of more complex organic compounds. Its reactive functional groups allow for various chemical transformations, making it a versatile building block in synthetic routes .

Medicinal Chemistry

The compound’s sulfonyl and piperazine groups are commonly found in pharmacologically active molecules. Therefore, it’s often used in medicinal chemistry research to develop new drugs with improved efficacy and safety profiles.

Biological Studies

Researchers employ this compound in biological studies to investigate the biochemical pathways and interactions at the cellular level. It may help in understanding the mechanism of action of new drugs or in identifying new therapeutic targets .

Analytical Chemistry

Due to its unique chemical properties, this compound can be used as a standard or reference material in various analytical techniques like NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and reliability of analytical results .

Material Science

In material science, the compound can be used to modify the surface properties of materials or to create new polymers with specific characteristics, such as increased strength or chemical resistance .

Safety and Hazards

The safety information for this compound indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 .

Mechanism of Action

properties

IUPAC Name

4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZSJOPYQGNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.